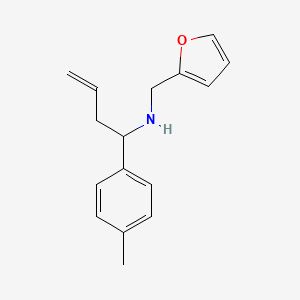

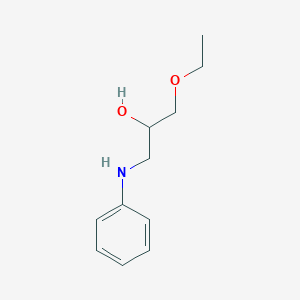

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is a derivative of furan, an aromatic heterocyclic organic compound. This particular derivative is of interest due to its potential applications in the synthesis of various organic compounds, including those with organoleptic properties and pharmaceutical relevance.

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives has been explored in several studies. One approach involves the formation of furfuryl-amine from ribose through nitrogen atom transfer from the α-amino group of any amino acid, which can then interact with other molecules to form furfuryl-pyrrole derivatives . Another method describes the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, which exist in an E-/Z-equilibrium, through a one-pot synthesis involving triethyl orthoformate and heterocyclic amines . Additionally, a palladium-catalyzed aerobic oxidative dicarbonation reaction has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides . Furthermore, spiro-lactams and polysubstituted pyrroles have been synthesized via oxidative cyclization of N-furan-2-ylmethyl-β-enaminones using ceric ammonium nitrate .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is characterized by the presence of the furan ring, which is a five-membered aromatic ring with oxygen as the heteroatom. The studies indicate that the configuration of the substituents on the furan ring, such as the E-/Z-isomers of the exocyclic double bond, can significantly influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives undergo various chemical reactions, including decarboxylation, isomerization, hydrolysis, dehydration, and cyclization, as part of their synthesis pathways . The reactivity of these compounds is also influenced by the presence of substituents and the conditions under which the reactions are carried out, such as the use of ceric ammonium nitrate for oxidative cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. For instance, the UV-vis absorption spectra of some 2-pyridones synthesized from N-(furan-2-ylmethyl) alkyne amides suggest that they can absorb shortwave radiation, which could be useful for filtration applications . The enantioselective synthesis of furan-2-yl amines and amino acids also highlights the importance of stereochemistry in determining the physical and chemical properties of these compounds .

Applications De Recherche Scientifique

Novel Synthesis Routes

Research has explored extending known furan syntheses to achieve novel routes to heterocyclic compounds. For example, 2-(Acylmethylene)propanediol diacetates have been shown to cyclize under acidic conditions to yield furans, which can react with primary amines under palladium catalysis to produce 1,2,4-trisubstituted pyrroles with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, a novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids has been described, where the chirality is controlled by the choice of the geometrical isomer of the O-benzyl oxime (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Heterocycle Synthesis

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives showcases a method for synthesizing a range of heterocyclic compounds, demonstrating the versatility of furan derivatives in organic synthesis (Hashem, Abou-Elmagd, El-ziaty, & Ramadan, 2017).

Microwave-Assisted Synthesis

A novel method for synthesizing amide and ester derivatives containing furan rings under microwave-assisted conditions has been presented, offering an efficient approach to furfural derivatives with good yields (Janczewski, Zieliński, & Kolesińska, 2021).

Decarboxylative Claisen Rearrangement

Furan-2-ylmethyl and related derivatives have been shown to undergo decarboxylative Claisen rearrangement , yielding 2,3-disubstituted heteroaromatic products, which highlights their utility in constructing complex molecular structures (Craig, King, Kley, & Mountford, 2005).

High-Performance Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides, indicating the potential of furan derivatives in the development of high-performance materials with significant commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methylphenyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-5-16(14-9-7-13(2)8-10-14)17-12-15-6-4-11-18-15/h3-4,6-11,16-17H,1,5,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKYLXSRRAZZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389918 |

Source

|

| Record name | Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine | |

CAS RN |

436087-16-0 |

Source

|

| Record name | Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)